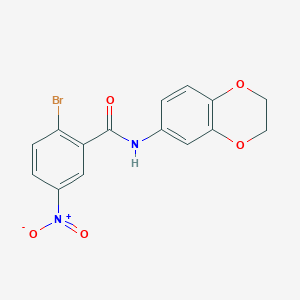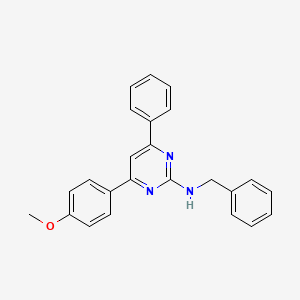![molecular formula C15H12INO3 B6074545 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B6074545.png)
2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid, also known as IMCA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. IMCA is a member of the benzoic acid family, which is known for its wide range of biological and pharmacological activities.
作用機序
The mechanism of action of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and signaling pathways. In cancer cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In bacterial cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of the bacterial DNA gyrase enzyme, which is involved in DNA replication and transcription. In inflammatory cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In bacterial cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit DNA replication and transcription, leading to cell death. In inflammatory cells, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
実験室実験の利点と制限
2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has several advantages for lab experiments, including its stability, solubility, and relatively low toxicity. However, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid also has some limitations, such as its limited availability and high cost. Additionally, the mechanism of action of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid. One potential area of research is the development of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid derivatives with improved activity and selectivity. Another potential area of research is the investigation of the mechanism of action of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid, which could lead to the development of more effective treatments for cancer, bacterial infections, and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid in animal models and humans.
合成法
The synthesis of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid involves the reaction of 3-iodo-4-methylaniline with 2-carboxybenzoyl chloride in the presence of a base. This reaction results in the formation of 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid as a white powder. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been studied for its potential use in a variety of scientific research applications, including cancer treatment, antibacterial agents, and anti-inflammatory drugs. In cancer research, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antibacterial research, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to have activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid has been shown to have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
2-[(3-iodo-4-methylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAPAXMVQCDJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

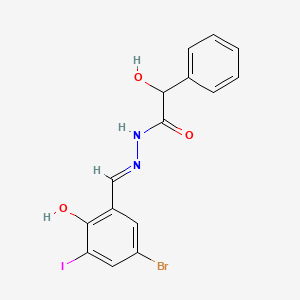
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
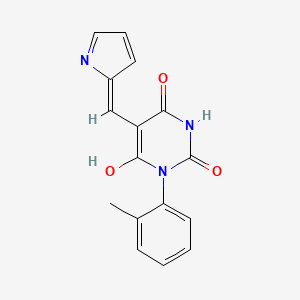
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)
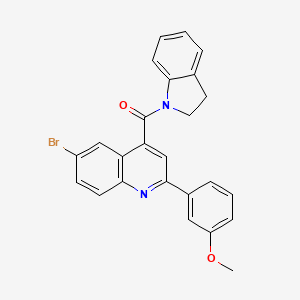
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate](/img/structure/B6074539.png)
